(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O3 and a molecular weight of 208.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a tetrahydro-2H-pyran moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of (2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Tetrahydro-2H-pyran Moiety: This can be achieved through a cyclization reaction involving a suitable precursor.
Boronic Acid Functionalization:
Chemical Reactions Analysis
(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, leading to the formation of a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Boronic acids are known for their ability to inhibit proteasomes, making them potential candidates for the treatment of diseases such as cancer.
Industry: The compound can be used in the synthesis of materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of (2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The boronic acid group can interact with specific molecular targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura cross-coupling reactions.
4-(Dimethylamino)phenylboronic Acid: A boronic acid with a dimethylamino group, used in the synthesis of fluorescent dyes.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have similar structural features and are used in medicinal chemistry for their biological activities
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of boronic acids.
Properties
Molecular Formula |
C9H13BN2O3 |
---|---|
Molecular Weight |
208.02 g/mol |
IUPAC Name |
[2-(oxan-3-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-4-11-9(12-5-8)7-2-1-3-15-6-7/h4-5,7,13-14H,1-3,6H2 |
InChI Key |
MDYJPHQVIZCPLQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2CCCOC2)(O)O |
Origin of Product |
United States |
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